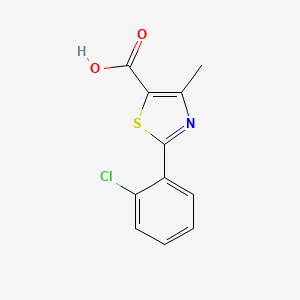
2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance and its uses .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is usually described in a step-by-step manner, detailing the starting materials, reagents, reaction conditions, and the yield of each step .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds or decomposition reactions. The products of these reactions and the conditions under which they occur are usually detailed .Physical And Chemical Properties Analysis
This involves the study of properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Applications De Recherche Scientifique
Synthesis and Characterization
A study by Ali et al. (2002) focused on the synthesis and characterization of organotin(IV) derivatives of chlorophenyl-thiazole-related compounds. These compounds were evaluated for their antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Saqib Ali et al., 2002).
Antiviral and Antimicrobial Activity
Research by Chen et al. (2010) and Sah et al. (2014) demonstrated the synthesis of chlorophenyl-thiazole derivatives with notable antiviral and antimicrobial properties. These studies illustrate the potential of thiazole derivatives in treating viral infections and combating microbial resistance (Zhuo Chen et al., 2010); (P. Sah et al., 2014).
Corrosion Inhibition
A study by Kaya et al. (2016) on thiazole and thiadiazole derivatives, including compounds similar to 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, revealed their effectiveness as corrosion inhibitors for iron. This suggests applications in protecting metal surfaces and structures (S. Kaya et al., 2016).
Luminescence Sensing and Pesticide Removal
Zhao et al. (2017) developed metal-organic frameworks (MOFs) using thiophene-functionalized dicarboxylates for environmental monitoring and remediation. These MOFs demonstrated selective and sensitive luminescence sensing capabilities for detecting various environmental contaminants, including Hg(II) and Cr(VI), and were effective in pesticide removal (Yang Zhao et al., 2017).
Antithrombotic Agents
Babu et al. (2016) synthesized 2-(2-chlorophenyl)-4-methylthiazole-5-carboxylic acid derivatives with significant in vivo antithrombotic activity. This research highlights the potential of such derivatives in developing new therapeutic agents for preventing thrombosis (J. S. R. Babu et al., 2016).
Theoretical Studies on Molecular Interactions
Castro et al. (2007) conducted theoretical studies on thiazole derivatives, examining intramolecular hydrogen bonds using density functional theory (DFT). Their findings contribute to a deeper understanding of the molecular structure and interactions of thiazole compounds (M. Castro et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c1-6-9(11(14)15)16-10(13-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBHXZVHSAASRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid | |
CAS RN |
253315-24-1 |
Source


|
| Record name | 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

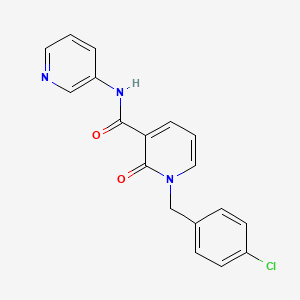
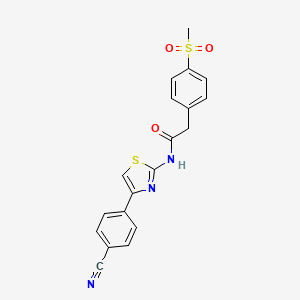

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2737868.png)
![3-[(2-Fluorophenyl)sulfanyl]propanenitrile](/img/structure/B2737869.png)
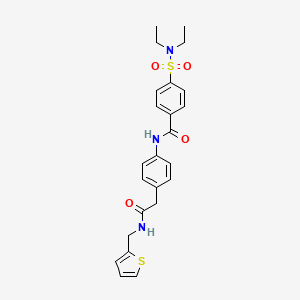
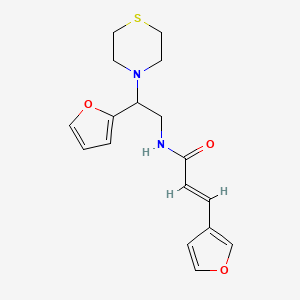
![2-[(2R)-2-Methyl-1,1-dioxo-1,4-thiazinan-4-yl]ethanamine;dihydrochloride](/img/structure/B2737873.png)
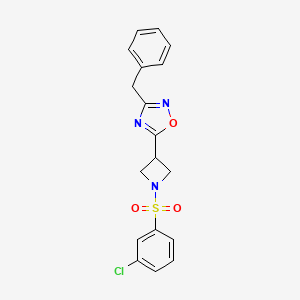
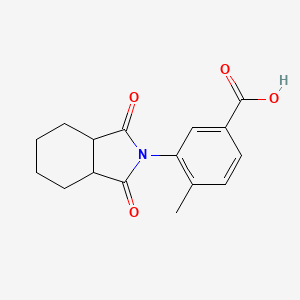
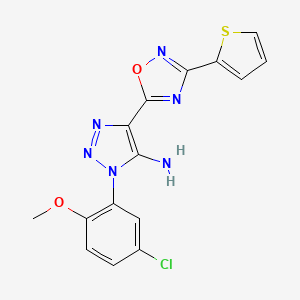

![2-({1-[(2,6-dichlorophenyl)methyl]-4-formyl-3-methyl-1H-pyrazol-5-yl}sulfanyl)acetic acid](/img/structure/B2737882.png)
